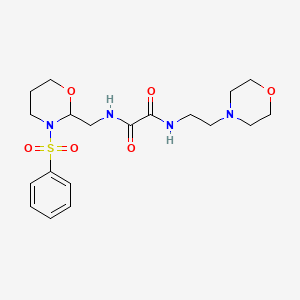

![molecular formula C24H25N5O3 B2596482 1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573697-25-3](/img/structure/B2596482.png)

1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols and α-ketone alcohols are used in place of diketones . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis

Quinoxalines and its analogues may also be formed by reduction of amino acids substituted 1,5-difluoro-2,4-dinitrobenzene (DFDNB) . One study used 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Aplicaciones Científicas De Investigación

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been extensively studied for their anti-cancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. The specific compound may inhibit the growth of cancer cells by interfering with signaling pathways or inducing apoptosis .

Anti-Microbial Activity

These compounds also exhibit significant anti-microbial activity. They can act against a range of microorganisms by disrupting cell wall synthesis or interfering with protein synthesis. This makes them potential candidates for treating bacterial infections .

Anti-Convulsant Activity

Quinoxaline derivatives have shown promise as anti-convulsants. They may modulate neurotransmitter release or receptor activity in the central nervous system, which can help in controlling seizures .

Anti-Tuberculosis Activity

Given the rise of drug-resistant strains of tuberculosis, new therapeutic agents are in high demand. Quinoxaline derivatives could serve as potent anti-tuberculosis agents by targeting mycobacterial cell synthesis .

Anti-Malarial Activity

Malaria is a life-threatening disease caused by Plasmodium parasites. Quinoxaline derivatives can interfere with the life cycle of these parasites, offering a potential route for developing new anti-malarial drugs .

Anti-HIV Activity

The fight against HIV requires the continual development of new drugs due to the virus’s ability to develop resistance. Quinoxaline derivatives, including the compound , may inhibit HIV replication by targeting viral enzymes or blocking virus-cell fusion .

Direcciones Futuras

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

Mecanismo De Acción

Target of Action

Quinoxaline derivatives have been reported to show promising anticancer activities against various cancer cell lines . They have also been found to display inhibitory activity over tyrosine kinase EGFR .

Mode of Action

It’s known that quinoxaline derivatives can interact with their targets and cause changes that lead to their anticancer effects .

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various targets, receptors, or microorganisms .

Pharmacokinetics

It’s known that the existence of (–n=c–o) moiety in oxadiazole nucleus improves the lipophilicity of the corresponding drug which subsequently helps to transfer the drug to desired target through the transmembrane diffusion .

Result of Action

Quinoxaline derivatives have shown promising anticancer activities against various cancer cell lines .

Action Environment

The synthesis of quinoxaline derivatives can be carried out by adopting green chemistry principles .

Propiedades

IUPAC Name |

1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-3-32-14-6-13-26-24(31)20-21-23(28-19-8-5-4-7-18(19)27-21)29(22(20)25)17-11-9-16(10-12-17)15(2)30/h4-5,7-12H,3,6,13-14,25H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJBVEQXLMTGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2596399.png)

![5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596401.png)

![4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one](/img/structure/B2596405.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2596410.png)

![2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2596411.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(triazol-1-yl)benzamide;hydrochloride](/img/structure/B2596416.png)

![N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide](/img/structure/B2596418.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2596421.png)